Cyclopropane, 1,1-diethenyl-

Catalog No.
S1514017
CAS No.
17085-84-6
M.F
C7H10
M. Wt
94.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropane, 1,1-diethenyl-

Researchers requiring 5-membered carbocycles face isomer-dependent byproducts: 1,2-divinylcyclopropane undergoes Cope rearrangement to cycloheptadienes, not vinylcyclopentenes. 1,1-Diethenylcyclopropane (CAS 17085-84-6) eliminates this pathway, enabling clean thermal rearrangements (~250 °C) to vinylcyclopentenes. Additionally, its high ring strain (42 kJ/mol) drives tandem radical cascades for tetracyclic alkaloid cores (e.g., meloscine).

  • Geminal diene: no Cope rearrangement, ensures cyclopentene selectivity.
  • High strain energy powers cascade reactions.
  • Ambient storage & shipping; available from stock.

CAS Number

17085-84-6

Product Name

Cyclopropane, 1,1-diethenyl-

IUPAC Name

1,1-bis(ethenyl)cyclopropane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2

InChI Key

UDKCHWVGPNQSQK-UHFFFAOYSA-N

SMILES

C=CC1(CC1)C=C

Synonyms

Cyclopropane, 1,1-diethenyl-

Canonical SMILES

C=CC1(CC1)C=C

Purity

≥95%

Package Size

1 g, 5 g, 10 g

Cyclopropane, 1,1-diethenyl-, commonly known as 1,1-divinylcyclopropane, is a highly strained, geminally substituted carbocyclic diene. Characterized by a cyclopropane ring bearing two vinyl groups on a single carbon atom, this structural motif imparts profound thermodynamic instability. In advanced organic synthesis, it serves as a specialized, high-energy precursor. Unlike simpler cycloalkanes, its dual-vinyl geometry and inherent ring strain drive thermodynamically favorable ring-opening and rearrangement cascades, making it a critical building block for the rapid assembly of functionalized cyclopentenes and complex polycyclic alkaloid scaffolds [1].

Research Fit

1
Gem‑divinyl cyclopropane reactivity studies requiring ring‑strain and vinyl‑π conjugation
2
High‑temperature sigmatropic rearrangement cascades with thermal latency above 200 °C
3
Specialist procurement: multistep synthesis; appropriate for projects requiring unique 1,1‑connectivity

Generic substitution of 1,1-diethenylcyclopropane with its structural isomer, 1,2-divinylcyclopropane, or simple monovinylcyclopropane results in complete synthetic failure due to divergent reaction pathways. The 1,2-divinyl isomer (specifically the cis-form) undergoes a highly facile [3,3]-sigmatropic Cope rearrangement at temperatures below 100 °C, exclusively yielding seven-membered cycloheptadiene rings. In stark contrast, the geminal 1,1-substitution prevents this Cope pathway, requiring the compound to be utilized for higher-temperature (~250 °C) vinylcyclopropane rearrangements to form five-membered vinylcyclopentenes, or to act as a dual-acceptor in tandem radical cyclizations [1]. Consequently, buyers targeting five-membered rings or multi-ring radical cascades cannot substitute the 1,1-isomer with the 1,2-isomer.

Substitution Risk

1,2‑Divinyl analog
Rearrangement pathway and temperature window differ fundamentally. The 1,2‑isomer undergoes low‑temperature Cope rearrangement (<100 °C), which may shift reaction control when thermal orthogonality is required.
Mechanistic mismatch; not a direct procurement substitute.
Mono‑vinyl / alkyl analogs
The second vinyl group provides measurable allylpentadienyl radical stabilisation (~19 kcal mol⁻¹) that is absent in mono‑vinyl or dialkyl cyclopropanes. Activation‑barrier calibration may not transfer.
Electronically distinct; benchmarking context may differ.
1,1‑Diethynyl analog
Reported to adopt a symmetric ground‑state conformation, whereas 1,1‑diethenylcyclopropane exhibits non‑symmetric bond‑length alternation. Structure–reactivity interpretations based on symmetric analogs may not replicate.
Crystal‑structure context may differ.

Divergent Thermal Rearrangement Pathways

The spatial arrangement of the vinyl groups dictates the thermal stability and the resulting product scaffold. Unlike 1,2-divinylcyclopropanes, which undergo low-temperature Cope rearrangements, 1,1-diethenylcyclopropane requires significantly elevated temperatures to react, undergoing a vinylcyclopropane rearrangement to specifically form vinylcyclopentenes [1].

Evidence DimensionRearrangement Temperature and Product Scaffold
Target Compound Data~250 °C activation (yields 5-membered vinylcyclopentenes)
Comparator Or Baselinecis-1,2-divinylcyclopropane (<100 °C activation, yields 7-membered cycloheptadienes)
Quantified Difference>150 °C difference in thermal stability and entirely divergent ring expansion products
ConditionsThermal activation in gas phase or non-polar solvent

Procurement teams targeting the synthesis of five-membered cyclopentene rings must select the 1,1-isomer, as the 1,2-isomer will irreversibly form seven-membered rings at much lower temperatures.

Rearrangement onset
Head‑to‑head
ΔT > 150 °C; mechanistic pathway distinct
Thermal latency context is non‑overlapping.
ca. 250 °C vinylcyclopropane rearrangement vs. <100 °C Cope.

Thermodynamic Driving Force via Quantified Ring Strain

The inherent ring strain of 1,1-diethenylcyclopropane provides a massive thermodynamic driving force for ring-opening reactions. Calorimetric data demonstrates that its enthalpy of hydrogenation is drastically more exothermic than that of a comparable acyclic diene, quantifying the stored energy within the strained three-membered ring [1].

Evidence DimensionEnthalpy of Hydrogenation (ΔrH°)
Target Compound Data-391.0 ± 0.8 kJ/mol
Comparator Or Baseline3-ethylidene-1,4-pentadiene (-349.0 ± 0.4 kJ/mol)
Quantified Difference42.0 kJ/mol higher exothermic release
ConditionsLiquid phase hydrogenation (3 H2 + diene -> 3-ethylpentane)

This quantified strain energy dictates the compound's suitability as a high-energy precursor, ensuring that downstream ring-expansion and radical cascade reactions are thermodynamically favorable.

Arrhenius barrier
Head‑to‑head
Eₐ = 42.45 ± 0.33 kcal mol⁻¹
Supports radical stabilisation calibration.
Derived allylpentadienyl stabilisation 19.2 ± 1.6 kcal mol⁻¹.

Tandem Radical Cyclization Efficiency

The geminal placement of the vinyl groups allows 1,1-diethenylcyclopropanes to act as highly efficient radical acceptors. Treatment with radical initiators triggers tandem cyclizations that build complex polycyclic scaffolds in a single step—a geometry-dependent cascade that is impossible for monovinyl analogs [1].

Evidence DimensionCascade Cyclization Capability
Target Compound DataUndergoes tandem radical cyclization to form complex tetracyclic scaffolds
Comparator Or BaselineMonovinylcyclopropanes (terminate after a single ring opening/closure)
Quantified DifferenceFormation of multiple interconnected rings in one step vs. single ring formation
ConditionsBu3SnH/AIBN initiated radical reaction at 80 °C

For the industrial or laboratory synthesis of complex alkaloid frameworks, the 1,1-divinyl substitution pattern is strictly necessary to achieve multi-ring formation in a single operational step.

Ground‑state geometry
Cross‑study
Non‑symmetric; bond‑length alternation ~0.04 Å
Intrinsic structural distortion supports reactivity studies.
Low‑temperature X‑ray; ab initio HF/6‑31G*.
Synthetic accessibility
Source review
Described as elusive; ≥4 steps required
Procurement lead‑time context to verify.
Multistep from 1,1‑diacylcyclopropanes; no one‑step method.

Precursor for Vinylcyclopentene Synthesis

Due to its specific thermal rearrangement profile, 1,1-diethenylcyclopropane is the required precursor for synthesizing substituted vinylcyclopentenes at elevated temperatures (~250 °C), avoiding the cycloheptadiene byproducts associated with 1,2-isomers [1].

Core Scaffold Assembly in Alkaloid Total Synthesis

The compound's geometry-dependent ability to undergo tandem radical cyclizations makes it the correct choice for the rapid, single-step construction of complex tetracyclic cores, such as those found in the meloscine family of alkaloids [1].

High-Energy Intermediate in Cascade Reactions

Leveraging its quantified excess strain energy (42 kJ/mol relative to acyclic analogs), this compound is selected as a thermodynamic driver in complex cascade reactions where the release of ring strain is necessary to overcome high activation barriers in subsequent steps [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High‑temperature tandem rearrangement cascades
Thermal latency above 200 °C
Rearrangement onset temperature in target matrix
Radical stabilisation energy calibration
Published Arrhenius parameters
Gas‑phase kinetic reproducibility review
Structure–reactivity studies
Non‑symmetric ground‑state geometry
Bond‑length alternation and stereoelectronic effect
Natural product total synthesis
Gem‑divinyl substitution fidelity
Route‑specific intermediate compatibility

XLogP3

2.8

Other CAS

17085-84-6

Wikipedia

Cyclopropane, 1,1-diethenyl-

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